
1,2,3,4-Tetrahydroquinoline
Overview
Description
1,2,3,4-Tetrahydroquinoline is a heterocyclic organic compound with the chemical formula C9H11N. It is a derivative of quinoline, where the benzene ring is fully saturated, resulting in a tetrahydro structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline can be synthesized through several methods:
Reduction of Quinoline: One common method involves the reduction of quinoline using hydrogen in the presence of a catalyst such as palladium on carbon.
Cyclization Reactions: Another method involves the cyclization of N-aryl-2-aminobenzyl alcohols under acidic conditions.
Domino Reactions: These reactions involve multiple steps occurring in a single reaction vessel, often leading to high yields and efficiency.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of quinoline. This method is favored due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to quinoline using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: It can undergo electrophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen with palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Quinoline.
Reduction: Various tetrahydroquinoline derivatives.
Substitution: N-alkyl or N-acyl tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
THQ serves as a crucial building block in the synthesis of numerous pharmaceutical compounds. It is involved in developing drugs targeting various conditions, including:
- Neurological Disorders : THQ derivatives have shown promise as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, specific derivatives have been identified as potent inhibitors of nitric oxide synthase (NOS), which is relevant in pain management and neuroprotection .
- Anticancer Agents : Compounds derived from THQ are being explored for their anticancer properties. For example, studies have demonstrated that certain THQ derivatives exhibit significant activity against cancer cell lines, suggesting their potential as therapeutic agents .
Case Study: Drug Development
A notable example includes the development of a THQ derivative that effectively reversed thermal hyperalgesia in a rat model of neuropathic pain. This compound demonstrated excellent potency and selectivity for nNOS .
Organic Synthesis
THQ is widely utilized as an intermediate in organic synthesis. Its unique structure allows for various transformations, making it a versatile building block for creating complex molecules. Key applications include:
- Synthesis of Heterocycles : THQ can be transformed into other nitrogen-containing heterocycles through reactions such as alkylation and acylation .
- Catalytic Processes : THQ derivatives serve as ligands in catalytic reactions, enhancing the efficiency of chemical transformations critical for green chemistry initiatives .
Agrochemicals
In the agricultural sector, THQ is employed in synthesizing agrochemicals, including pesticides and herbicides. Its structural features contribute to designing compounds with effective pesticidal activity against various agricultural pests.
- Case Study: Pesticide Development
Research has shown that specific THQ derivatives exhibit significant insecticidal properties, highlighting their potential use in crop protection strategies .
Material Science
THQ is explored for its potential applications in material science due to its unique structural properties. It is being investigated for use in:
- Polymer Additives : THQ derivatives act as antioxidants and stabilizers in polymer formulations, preventing degradation during processing and extending the lifespan of materials .
- Coatings : The compound's properties make it suitable for developing coatings that enhance durability and performance in various applications.
Flavors and Fragrances
THQ and its derivatives are utilized in the fragrance and flavor industry due to their desirable olfactory characteristics. They are incorporated into perfumes, cosmetics, and household products to impart floral or fruity notes .
Data Table: Summary of Applications
Application Area | Specific Uses | Example Compounds/Applications |
---|---|---|
Medicinal Chemistry | Drug development for neurological disorders | Potent NOS inhibitors; anticancer agents |
Organic Synthesis | Intermediate for heterocycles | Alkylation and acylation reactions |
Agrochemicals | Synthesis of pesticides and herbicides | Insecticidal compounds |
Material Science | Polymer additives and coatings | Antioxidants for plastics |
Flavors & Fragrances | Fragrance components | Floral/fruity notes in consumer products |
Mechanism of Action
1,2,3,4-Tetrahydroquinoline is similar to other tetrahydroquinoline derivatives and isoquinoline compounds. it is unique due to its specific structural features and reactivity:
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but differs in the position of the nitrogen atom.
Quinoline: The fully unsaturated analog of this compound.
Isoquinoline: Another structural isomer with different biological and chemical properties.
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- Quinoline
- Isoquinoline
1,2,3,4-Tetrahydroquinoline stands out due to its versatility and wide range of applications, making it a valuable compound in various scientific and industrial fields.
Biological Activity
1,2,3,4-Tetrahydroquinoline (THQ) is a bicyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activities of THQ and its derivatives, highlighting their pharmacological potential and underlying mechanisms.
Structural Characteristics
This compound is characterized by a saturated quinoline ring structure. Its derivatives can exhibit a range of biological activities depending on the nature and position of substituents on the ring. The structural diversity allows for modifications that can enhance specific pharmacological properties.
Biological Activities
THQ and its derivatives have been shown to possess various biological activities:
- Anticancer Activity : Several studies have reported that THQ derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from THQ have been found to induce apoptosis in breast cancer cells through the activation of caspase pathways .
- Antimicrobial Properties : THQ derivatives have demonstrated significant antimicrobial activity against a range of pathogens. For example, a study identified novel THQ-based fungicides that showed potent in vitro activity against Valsa mali and Sclerotinia sclerotiorum, with effective concentrations (EC50) as low as 2.78 μg/mL .
- Neuroprotective Effects : Research indicates that THQ exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative disorders such as Alzheimer's disease. Some derivatives have been shown to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .
- Anti-inflammatory Activity : THQ compounds have also been investigated for their anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .
Structure-Activity Relationship (SAR)
The efficacy of THQ derivatives is closely related to their structural features. SAR studies have provided insights into how modifications influence biological activity:
Substituent Position | Biological Activity | Example Compound |
---|---|---|
1 | Anticancer | N-[2-(4-morpholino)ethyl]THQ |
2 | Antimicrobial | THQ derivatives with alkyl groups |
3 | Neuroprotective | Acetylated THQ derivatives |
4 | Anti-inflammatory | Substituted phenyl-THQs |
Case Studies
- Antifungal Activity Study : A recent study synthesized several THQ derivatives and evaluated their antifungal properties against Sclerotinia sclerotiorum. One compound exhibited an EC50 value of 14.85 μg/mL against laccase, indicating strong inhibitory activity .
- Neuroprotective Mechanism Investigation : Research conducted on THQ analogs revealed that certain compounds could protect neuronal cells from oxidative stress by modulating antioxidant enzyme activity and reducing lipid peroxidation levels .
- Cytotoxicity Assay : In vitro assays demonstrated that specific THQ derivatives could effectively inhibit the growth of human breast cancer cell lines, with IC50 values indicating significant cytotoxicity .
Q & A
Q. What are the most common synthetic routes for preparing 1,2,3,4-tetrahydroquinoline derivatives in academic research?
Basic Question
The synthesis of this compound derivatives often employs Lewis acid-catalyzed Diels-Alder reactions (e.g., Yb(OTf)₃) and Povarov reactions using Fe₂(SO₄)₃ . Recent advancements include green methodologies , such as using acidic ionic liquids (e.g., [NMPH]H₂PO₄) to catalyze reactions between 2-(phenylamino)ethanol and unsaturated ketones. These methods avoid toxic metal catalysts and achieve high yields (up to 92%) with recyclable catalysts . Intramolecular cyclization of N-(3-chloro-2-hydroxypropyl) derivatives, as in bifunctional tetrahydroquinoline synthesis, is another key route .
Q. How can regioselectivity be controlled during the synthesis of bifunctional this compound derivatives?
Advanced Question
Regioselectivity in bifunctional derivatives (e.g., 4,4′-(1,4-phenylene)di(tetrahydroquinoline)) is achieved through electrophilic aromatic substitution guided by steric and electronic effects. For example, epichlorohydrin-mediated cyclization of N,N′-di(3-chloro-2-hydroxypropyl)-substituted precursors directs attack at the ortho-position of aryl groups, forming fused tetrahydroquinoline rings . Solvent polarity and temperature further modulate selectivity, with polar aprotic solvents favoring intramolecular cyclization over side reactions.
Q. What methodological challenges arise in separating cis- and trans-isomers of substituted 1,2,3,4-tetrahydroquinolines, and how are they addressed?
Advanced Question
Isomer separation is complicated by similar physicochemical properties. Chromatographic techniques (HPLC, TLC) with chiral stationary phases or crystallization-driven resolution are commonly used. However, catalyst design can minimize isomer formation. For instance, acidic ionic liquids (e.g., [NMPH]H₂PO₄) improve stereochemical control during synthesis, reducing cis/trans mixtures . Computational modeling of transition states could further predict isomer ratios, though this remains underexplored experimentally.
Q. How do researchers characterize the structural conformation of this compound derivatives?
Basic/Advanced Question
Structural confirmation relies on multinuclear NMR (¹H, ¹³C, DEPT) and X-ray crystallography . For example, ¹³C NMR distinguishes aliphatic carbons in tetrahydroquinoline cores (δ = 28–38 ppm) and aromatic/ferrocenyl carbons (δ = 65–145 ppm) in derivatives like 4-ferrocenyl-8-(phenylthio)tetrahydroquinoline . X-ray analysis reveals half-chair conformations in the tetrahydroquinoline ring and hydrogen-bonding patterns critical for crystal packing .
Q. What role do metal-free catalysts play in the sustainable synthesis of this compound derivatives?
Advanced Question
Metal-free catalysts, such as acidic ionic liquids (e.g., [NMPH]H₂PO₄), offer eco-friendly alternatives by enabling recyclability (≥5 cycles) and reducing waste. These catalysts achieve atom-efficient cyclization of amines and ketones with >90% selectivity . Compared to traditional H₃PO₄, ionic liquids enhance reaction rates and tolerate diverse functional groups, making them ideal for synthesizing bioactive derivatives.
Q. What advanced catalytic systems enable dehydrogenation of this compound to quinoline derivatives?
Advanced Question
Fe-ISAS/CN catalysts (atomically dispersed Fe on N-doped carbon) achieve 100% conversion and selectivity in dehydrogenation to quinolones under mild conditions. This system outperforms nanoparticle-based catalysts (Fe-NPs/CN) and retains 82% efficiency after 5 cycles . The catalytic mechanism involves Fe-N₄ active sites facilitating H₂ desorption, as confirmed by XANES/EXAFS analysis .
Q. How are computational methods applied to predict reaction outcomes in this compound synthesis?
Advanced Question
While not explicitly covered in the evidence, density functional theory (DFT) could model transition states to predict regioselectivity and isomer stability. For example, calculating the energy barriers for epichlorohydrin-mediated cyclization could guide experimental design . Machine learning models trained on reaction databases may also optimize catalyst selection and reaction conditions.
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6,10H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUJPTNKIBCYBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060903 | |
Record name | 1,2,3,4-Tetrahydroquinoline | |
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Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [MSDSonline] | |
Record name | 1,2,3,4-Tetrahydroquinoline | |
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Vapor Pressure |
0.04 [mmHg] | |
Record name | 1,2,3,4-Tetrahydroquinoline | |
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CAS No. |
635-46-1, 25448-04-8 | |
Record name | 1,2,3,4-Tetrahydroquinoline | |
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Record name | 1,2,3,4-Tetrahydroquinoline | |
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Record name | Quinoline, 1,2,3,4-tetrahydro- | |
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Record name | 1,2,3,4-Tetrahydroquinoline | |
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Record name | 1,2,3,4-tetrahydroquinoline | |
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Record name | Tetrahydroquinoline | |
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Record name | 1,2,3,4-TETRAHYDROQUINOLINE | |
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Retrosynthesis Analysis
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